![molecular formula C43H48O23 B1245130 Amurenoside A](/img/structure/B1245130.png)
Amurenoside A
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Overview
Description
Amurenoside A is a natural product found in Vicia amurensis with data available.
Scientific Research Applications
Flavonol Glycosides Isolation and Structure Elucidation
Amurenosides A and B, acylated flavonol glycosides, were isolated from Vicia amurensis. Their structures were determined using various NMR techniques and mass spectrometry, providing insights into the flavonol glycosides in plant chemistry (Kang, Chang, & Kim, 2000).
Anti-Inflammatory Tetramers in Vitis Amurensis
Research on Vitis amurensis roots identified resveratrol tetramers, amurensins I-M, with anti-inflammatory activities. These compounds, including amurenoside A, showed potent inhibition of leukotriene B4 biosynthesis and antagonism of the histamine acceptor (Huang, Lin, & Cheng, 2001).
Anticancer Properties of Heyneanol A
Heyneanol A, isolated from the roots of Vitis amurensis, demonstrated potent anti-cancer properties. It induced apoptosis and inhibited angiogenesis, suggesting potential applications in cancer treatment (Lee et al., 2006).
Antitumor and Anti-Amoebic Properties
Additional studies on various compounds related to amurenoside A have highlighted their potential in treating cancer and amoebic infections. These studies have focused on the biological properties and mechanisms of action of these compounds, expanding the understanding of their potential therapeutic applications (Ibrahim, Mohd Yusof, & Mat Amin, 2014), (Šaban & Bujak, 2009).
Glycoanalysis with Maackia Amurensis Lectins
Studies on Maackia amurensis lectins, including those related to amurenoside A, provide valuable tools for glycoanalytical research. These lectins have specific binding properties essential for accurate analysis in biochemical and medical research (Geisler & Jarvis, 2011).
properties
Product Name |
Amurenoside A |
---|---|
Molecular Formula |
C43H48O23 |
Molecular Weight |
932.8 g/mol |
IUPAC Name |
[(2R,3R,4R,5S,6S)-2-[[(2R,3R,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methoxy]-3,5-dihydroxy-6-methyloxan-4-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C43H48O23/c1-15-29(50)33(54)35(56)42(61-15)66-40-34(55)31(52)26(14-59-41-36(57)38(30(51)16(2)60-41)64-27(49)9-5-17-4-7-21(46)24(10-17)58-3)63-43(40)65-39-32(53)28-23(48)12-19(44)13-25(28)62-37(39)18-6-8-20(45)22(47)11-18/h4-13,15-16,26,29-31,33-36,38,40-48,50-52,54-57H,14H2,1-3H3/b9-5+/t15-,16-,26+,29-,30-,31-,33+,34-,35+,36+,38+,40+,41+,42-,43-/m0/s1 |
InChI Key |
MJIKFVGKCRVQNL-WQKFSZIYSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)CO[C@H]6[C@@H]([C@@H]([C@H]([C@@H](O6)C)O)OC(=O)/C=C/C7=CC(=C(C=C7)O)OC)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)COC6C(C(C(C(O6)C)O)OC(=O)C=CC7=CC(=C(C=C7)O)OC)O)O)O)O)O)O |
synonyms |
amurenoside A quercetin 3-O-alpha-L-(3-feruloylrhamnopyranosyl)(1-->6)-(alpha-L-rhamnopyra nosyl(1-->2))-beta-D-galactopyranoside |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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